molecular formula C8H13N3S B11731255 N-Isopropyl-2-(methylthio)pyrimidin-4-amine

N-Isopropyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B11731255
M. Wt: 183.28 g/mol
InChI Key: ONGRTQVTGUJXNH-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C8H12N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(methylthio)pyrimidin-4-amine typically involves the reaction of isopropylamine with 2-(methylthio)pyrimidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-Isopropyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas

Uniqueness

N-Isopropyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific structural features, such as the isopropyl and methylthio groups attached to the pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3S/c1-6(2)10-7-4-5-9-8(11-7)12-3/h4-6H,1-3H3,(H,9,10,11)

InChI Key

ONGRTQVTGUJXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1)SC

Origin of Product

United States

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